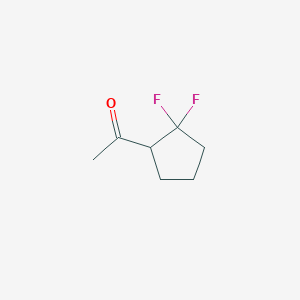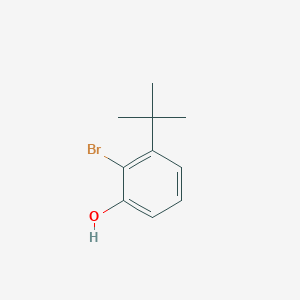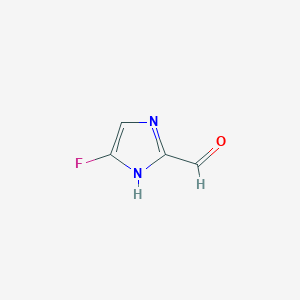![molecular formula C11H6Cl2N2 B12974531 1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
1,4-Dichloropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, leading to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives, which are then dehydrogenated to yield the desired compound . Another approach involves the intramolecular cyclization of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent .
Industrial Production Methods
the principles of green chemistry and transition-metal-free catalysis are increasingly being applied to the synthesis of such heterocyclic compounds to make the processes more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Substitution: Halogen substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline 1,4-dioxides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as protein kinase CK2, AKT kinase, and RAD51, which are involved in cell proliferation and survival.
DNA Damage: It can cause DNA damage, leading to apoptosis in cancer cells.
Receptor Binding: Acts as a ligand for 5-HT3 receptors, influencing neurotransmission and potentially providing analgesic effects.
Comparison with Similar Compounds
1,4-Dichloropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: The parent compound without chlorine substituents.
4,5-Dihydropyrrolo[1,2-a]quinoxaline: A reduced form of the compound.
Quinoxaline 1,4-dioxides: Oxidized derivatives with different biological activities.
These compounds share similar core structures but differ in their substituents and oxidation states, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C11H6Cl2N2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,4-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H |
InChI Key |
HBWRNCYIAYBAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


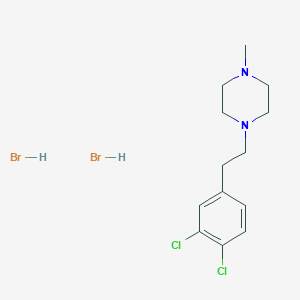
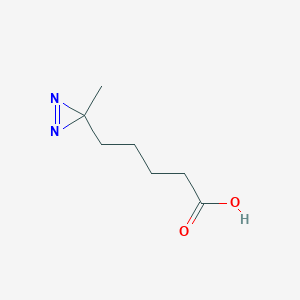
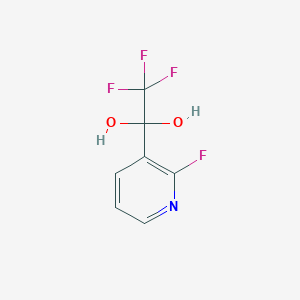
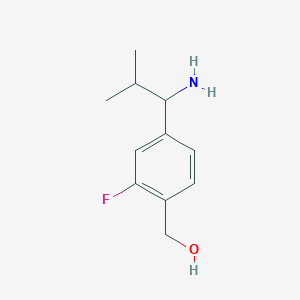
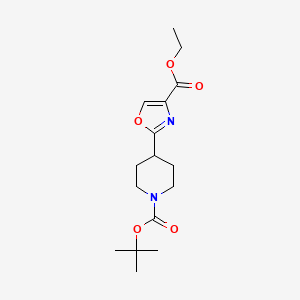
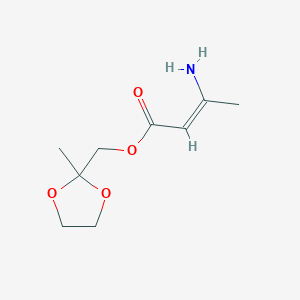
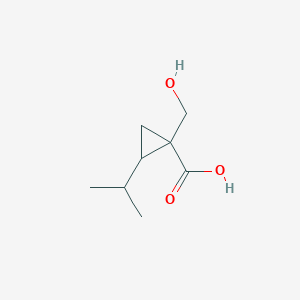

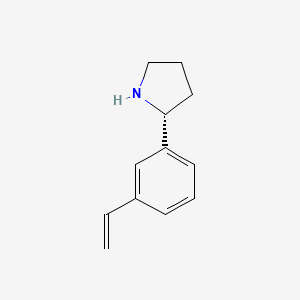
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
